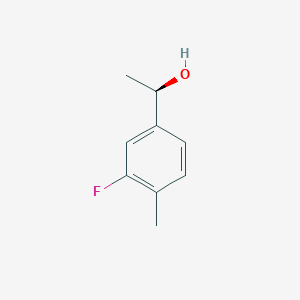
(R)-1-(3-Fluoro-4-methylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a hydroxyl group attached to an ethan-1-ol backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(3-Fluoro-4-methylphenyl)ethanone, using a chiral reducing agent. Commonly used reducing agents include borane complexes or chiral catalysts such as oxazaborolidine. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of ®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of chiral catalysts in large-scale production ensures the consistent production of the desired enantiomer with high purity.
化学反应分析
Types of Reactions
®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced further to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: ®-1-(3-Fluoro-4-methylphenyl)ethanone
Reduction: ®-1-(3-Fluoro-4-methylphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of ®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.
相似化合物的比较
Similar Compounds
- ®-1-(3-Fluoro-4-methylphenyl)ethanone
- ®-1-(3-Fluoro-4-methylphenyl)ethane
- ®-1-(3-Fluoro-4-methylphenyl)ethanol
Uniqueness
®-1-(3-Fluoro-4-methylphenyl)ethan-1-ol is unique due to its chiral nature and the presence of both a fluorine atom and a hydroxyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H11FO |
|---|---|
分子量 |
154.18 g/mol |
IUPAC 名称 |
(1R)-1-(3-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,1-2H3/t7-/m1/s1 |
InChI 键 |
FHLXVZWMYWRBTO-SSDOTTSWSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@@H](C)O)F |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















